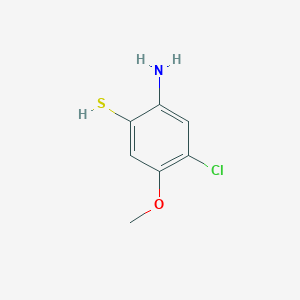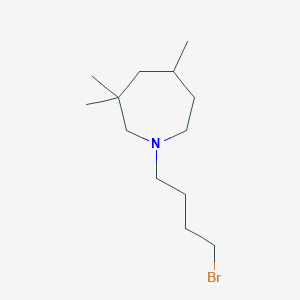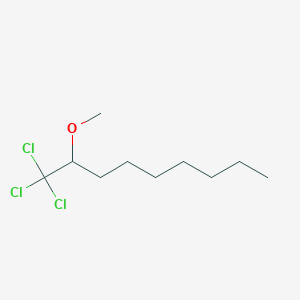
Butyl 2-cyano-3-ethoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-cyano-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative that contains a butyl group, a cyano group, and an ethoxy group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.
Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.
Scientific Research Applications
Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-ethoxyprop-2-enoate
- Methyl 2-cyano-3-ethoxyprop-2-enoate
- Propyl 2-cyano-3-ethoxyprop-2-enoate
Uniqueness
Butyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butyl group provides hydrophobic character, while the cyano and ethoxy groups offer sites for further chemical modification.
Properties
CAS No. |
80677-63-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
butyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
IQQTWLOKGBCCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=COCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
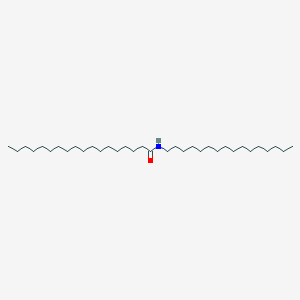
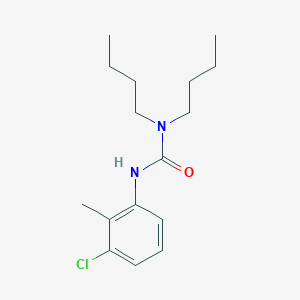
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
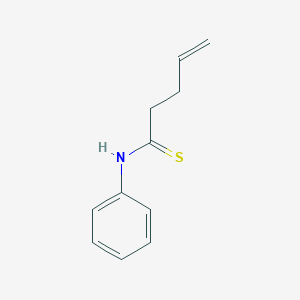
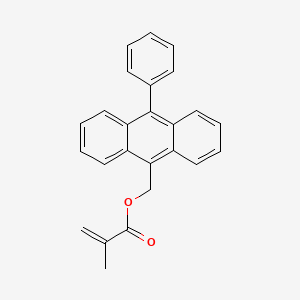
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
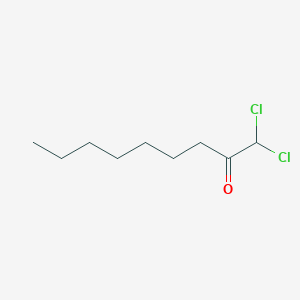
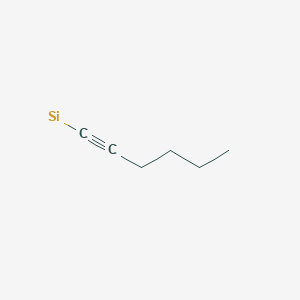
![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
